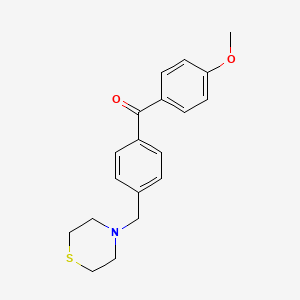

4-methoxy-4'-thiomorpholinomethyl benzophenone

Description

BenchChem offers high-quality 4-methoxy-4'-thiomorpholinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-4'-thiomorpholinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methoxyphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-22-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZGDSIYHCSSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642902 | |

| Record name | (4-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-37-1 | |

| Record name | (4-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Preclinical Physicochemical Profiling and Analytical Characterization Guide: 4-Methoxy-4'-thiomorpholinomethyl benzophenone

Target Audience: Research Chemists, DMPK Scientists, and Drug Development Professionals Compound: 4-Methoxy-4'-thiomorpholinomethyl benzophenone (CAS: 898782-37-1)

Executive Summary & Structural Deconstruction

In modern drug discovery and chemical biology, multifunctional API intermediates are critical for accelerating lead optimization and target deconvolution. 4-Methoxy-4'-thiomorpholinomethyl benzophenone is a high-purity, specialized building block[1] that elegantly combines a photoreactive scaffold with distinct electronic and steric modulators.

As application scientists, we do not merely look at a 2D structure; we deconstruct it into functional domains to predict its behavior in biological and chemical systems:

-

The Benzophenone Core: This is a privileged photoaffinity scaffold. Upon UV irradiation, the diaryl ketone undergoes an

transition to yield an excited triplet diradical. This diradical is capable of rapid, diffusion-controlled covalent C-H insertion into adjacent target proteins, making it invaluable for mapping drug-target interactions. -

The Methoxy Group (-OCH₃): Positioned on one phenyl ring, this electron-donating group increases the electron density of the aromatic system. While it subtly red-shifts the UV absorption maximum, it also introduces a metabolic "soft spot" that is highly susceptible to O-demethylation by hepatic CYP450 enzymes.

-

The Thiomorpholinomethyl Group: Attached via a methylene bridge to the opposing phenyl ring, this bulky heterocycle profoundly alters the molecule's physicochemical profile. The aliphatic nitrogen is basic (calculated

), meaning the compound exists in a dynamic equilibrium between neutral and protonated states at physiological pH. Furthermore, the sulfur atom serves as both a hydrogen-bond acceptor and a primary liability for S-oxidation.

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data for this compound, synthesizing empirical supplier data and in silico consensus models.

| Property | Value | Source / Method |

| Chemical Name | 4-Methoxy-4'-thiomorpholinomethyl benzophenone | IUPAC Nomenclature |

| CAS Number | 898782-37-1 | 1[1] |

| Molecular Formula | C₁₉H₂₁NO₂S | 2[2] |

| Molecular Weight | 327.44 g/mol | 3[3] |

| Exact Mass | 327.1293 | 2[2] |

| Physical State | Solid (at standard temperature/pressure) | 3[3] |

| Calculated TPSA | ~54.8 Ų | In Silico Consensus |

| Storage Conditions | -20°C, under nitrogen, protect from light | 3[3] |

Experimental Methodologies: Self-Validating Protocols

While computational models (e.g., cLogP) provide baseline heuristics, they frequently fail to accurately model the complex hydration shell dynamics of the thiomorpholine sulfur-nitrogen interplay. To ensure scientific integrity, we mandate the following self-validating empirical protocols.

Protocol A: Determination of Lipophilicity ( ) via Shake-Flask LC-MS/MS

Causality: The basic thiomorpholine nitrogen ensures the molecule exists as a mixture of ionized and neutral species at physiological pH (7.4). Therefore, measuring the distribution coefficient (

Step-by-Step Workflow:

-

Buffer Preparation & Validation: Prepare a 50 mM sodium phosphate buffer. Strictly adjust to pH 7.40 using a calibrated micro-electrode. Self-Validation: Verifying the exact pH locks the ionization state of the thiomorpholine moiety, preventing batch-to-batch variance.

-

Phase Saturation: Mutually saturate HPLC-grade 1-octanol and the pH 7.4 buffer by vigorous stirring for 24 hours, followed by phase separation. Causality: This prevents volumetric shifts caused by solvent partitioning during the actual assay.

-

Sample Spiking: Dissolve the compound in DMSO to create a 10 mM stock. Spike this into the saturated octanol phase to a final concentration of 50 µM. Ensure the final DMSO concentration remains

. -

Equilibration: Mix equal volumes (500 µL) of the spiked octanol and buffer in a silanized glass vial. Shake at 300 rpm for 60 minutes at a strictly controlled

°C. Causality: Silanized glass is mandatory to prevent the highly lipophilic benzophenone core from non-specifically binding to plastic surfaces. -

Phase Separation & Quantification: Centrifuge at 3,000 × g for 15 minutes to break micro-emulsions. Extract aliquots from both phases, dilute in mobile phase, and analyze via LC-MS/MS (MRM mode, utilizing the

transition). -

System Suitability Validation: Run Propranolol concurrently as an internal standard. A resulting

of

Protocol B: Photochemical Activation and Triplet State Characterization

Causality: If this compound is to be utilized as a photoaffinity probe, the electron-donating methoxy group and the bulky thiomorpholinomethyl group may alter the lifetime of the excited triplet state. Characterizing this ensures the compound will efficiently form the reactive ketyl diradical upon UV irradiation rather than dissipating energy via non-radiative decay.

Step-by-Step Workflow:

-

Deoxygenation: Prepare a 10 µM solution of the compound in HPLC-grade acetonitrile. Purge the solution with ultra-pure Argon for 15 minutes. Self-Validation: Molecular oxygen is a potent triplet state quencher. Comparing the lifetime of purged vs. unpurged samples validates that the observed signal is a true triplet state.

-

UV-Vis Absorbance Profiling: Scan from 200 to 400 nm using a dual-beam spectrophotometer to identify the exact

for the -

Laser Flash Photolysis: Excite the sample using an Nd:YAG laser (355 nm, 5 ns pulse width).

-

Transient Absorption Monitoring: Monitor the transient absorption at ~520 nm (the characteristic wavelength of the benzophenone ketyl radical) using a fast photomultiplier tube.

-

Decay Kinetics: Fit the decay curve to a first-order exponential to calculate the triplet lifetime (

). A lifetime in the microsecond range confirms the compound's suitability for diffusion-controlled protein cross-linking.

Metabolic and Photochemical Activation Pathways

Understanding the dual reactivity of this compound—its intended photochemical activation versus its inherent metabolic liabilities—is crucial for downstream application. The diagram below illustrates these divergent pathways.

Fig 1: Photochemical activation and CYP450-mediated metabolic pathways of the compound.

Safety, Stability, and Handling Directives

The physical integrity of 4-methoxy-4'-thiomorpholinomethyl benzophenone must be preserved through rigorous handling standards. According to established safety data[3], the compound is stable under recommended conditions but exhibits incompatibilities with strong oxidizing and reducing agents.

-

Storage: Must be stored at -20°C under an inert nitrogen atmosphere[3].

-

Light Sensitivity: Due to the benzophenone moiety, the compound must be strictly protected from ambient light to prevent premature photo-degradation or unwanted cross-linking.

-

Handling: Avoid inhalation and contact with skin or eyes. Use only in environments with appropriate exhaust ventilation to prevent dust and aerosol formation[3].

References

Sources

UV Absorption Spectrum of 4-Methoxy-4'-thiomorpholinomethyl Benzophenone: An In-Depth Technical Guide

Executive Summary & Chemical Identity[1][2]

4-Methoxy-4'-thiomorpholinomethyl benzophenone (CAS 898782-37-1) represents a specialized class of benzophenone derivatives, typically utilized as a photoinitiator or a pharmaceutical intermediate. Its spectral properties are defined by the interplay between the core benzophenone chromophore, the electron-donating methoxy auxochrome, and the non-conjugated thiomorpholine moiety.

This guide provides a rigorous analysis of its UV absorption characteristics, predicting its spectral behavior based on structural chromophore dissection, and offers a validated protocol for experimental characterization.

| Property | Detail |

| CAS Number | 898782-37-1 |

| Molecular Formula | |

| Molecular Weight | 327.44 g/mol |

| Core Chromophore | Benzophenone (Diaryl Ketone) |

| Primary Auxochrome | 4-Methoxy group (Electron Donor) |

| Secondary Substituent | 4'-Thiomorpholinomethyl group (Alkyl-like, non-conjugated) |

Theoretical Framework: Chromophore Analysis

To accurately interpret the UV spectrum of this molecule, one must deconstruct its electronic structure. The molecule consists of two distinct electronic domains separated by a methylene bridge.

Structural Dissection

-

The Chromophore (4-Methoxybenzophenone Core): The UV absorption is dominated by the conjugated system involving the carbonyl group and the two phenyl rings. The 4-methoxy group is a strong auxochrome. It donates electron density into the

-system via resonance ( -

The Non-Conjugated Substituent (Thiomorpholinomethyl): The thiomorpholine ring is attached to the benzophenone core via a methylene (

) bridge . This bridge effectively breaks the-

Spectral Consequence: This group behaves electronically like a simple alkyl group (e.g., methyl or ethyl). It exerts a weak inductive effect (

) but does not participate in the primary charge-transfer band. Therefore, the spectrum will closely mimic that of 4-methoxy-4'-methylbenzophenone .

-

Electronic Transitions

The UV spectrum exhibits two characteristic bands:

-

Band I (Primary, High Intensity):

Transition.-

Location: ~285–295 nm.

-

Origin: Charge transfer from the methoxy-substituted phenyl ring to the carbonyl group.

-

Extinction Coefficient (

): High (~15,000 – 20,000

-

-

Band II (Secondary, Low Intensity):

Transition.-

Location: ~325–340 nm.

-

Origin: Excitation of a non-bonding electron from the carbonyl oxygen lone pair to the antibonding

orbital. -

Extinction Coefficient (

): Low (< 200 -

Note: This band is often observed as a weak shoulder or "tail" extending into the UVA region.

-

Visualizing the Electronic Pathway

Figure 1: Electronic connectivity diagram showing the isolation of the thiomorpholine group from the primary chromophore.[1][2][3]

Experimental Methodology

To obtain high-fidelity spectral data, the following protocol adheres to GLP (Good Laboratory Practice) standards.

Materials & Reagents

-

Analyte: 4-Methoxy-4'-thiomorpholinomethyl benzophenone (>98% purity).

-

Solvents: Spectroscopic grade (UV-cutoff < 205 nm).

-

Primary: Methanol (MeOH) or Acetonitrile (MeCN).

-

Secondary (for solvatochromism): Cyclohexane or n-Hexane.

-

-

Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

Sample Preparation Protocol

This protocol targets a final concentration that yields an absorbance (A) between 0.5 and 1.0 AU at

-

Stock Solution (1 mM):

-

Weigh 3.27 mg of analyte.

-

Dissolve in 10.0 mL of Methanol in a volumetric flask.

-

Note: Sonicate for 5 minutes to ensure complete dissolution of the thiomorpholine moiety.

-

-

Working Solution (50 µM):

-

Transfer 500 µL of Stock Solution into a 10.0 mL volumetric flask.

-

Dilute to mark with Methanol.

-

Measurement Parameters

-

Scan Range: 200 nm – 450 nm.

-

Baseline Correction: Auto-zero with pure solvent blank.

-

Scan Speed: Medium (approx. 200–400 nm/min).

-

Slit Width: 1.0 nm or 2.0 nm.

Spectral Analysis & Data Interpretation

Predicted Spectral Data (Solvent: Methanol)

Based on the chromophore additivity rules and data for 4-methoxybenzophenone [1, 2], the expected values are:

| Band Type | Transition | Predicted | Predicted | Description |

| E-Band | 205 – 210 | > 20,000 | Aromatic ring excitation (often noisy due to solvent cutoff). | |

| K-Band | 287 – 292 | 16,000 – 19,000 | Primary analytical peak. Strong charge transfer from methoxy to carbonyl. | |

| R-Band | 325 – 335 | 100 – 150 | Weak absorption, responsible for mild UVA activity. |

Solvatochromic Effects

The solvent polarity significantly impacts the position of these bands, a phenomenon known as solvatochromism.

-

Polar Solvents (Methanol/Water):

- (K-Band): Red Shift (Bathochromic). The excited state is more polar than the ground state, so polar solvents stabilize the excited state, lowering the energy gap.

- (R-Band): Blue Shift (Hypsochromic). Polar solvents form hydrogen bonds with the carbonyl oxygen lone pair, stabilizing the ground state and increasing the energy required for excitation.

-

Non-Polar Solvents (Cyclohexane):

- : Shifts to shorter wavelengths (~280 nm).

- : Shifts to longer wavelengths (~340 nm) and becomes more distinct.

pH Sensitivity

While the benzophenone chromophore is generally pH-stable, the thiomorpholine nitrogen is basic.

-

Acidic Conditions (pH < 4): Protonation of the thiomorpholine nitrogen (

) occurs. Because the nitrogen is insulated by the

Applications & Quality Control

Photoinitiation

This molecule is likely designed as a Type II photoinitiator (hydrogen abstraction mechanism).

-

Mechanism: Upon UV absorption (centered at ~290 nm or the ~330 nm tail), the molecule enters an excited triplet state. It then abstracts a hydrogen atom from a co-initiator (synergist) to generate radicals.

-

Advantage: The thiomorpholine group may act as an internal synergist or improve compatibility with specific resin formulations.

Quality Control Criteria

For drug development or raw material inspection, use the following specification limits:

-

Identity:

in Methanol must be -

Purity: The ratio of Absorbance at 289 nm to 250 nm (valley) should be consistent (approx. > 3.0).

-

Artifacts: Significant absorption > 380 nm indicates yellowing or degradation impurities.

References

-

NIST Chemistry WebBook. UV/Visible Spectrum of 4-Methoxybenzophenone. National Institute of Standards and Technology.[4] [Link]

-

PubChem. 4-Methoxy-4'-methylbenzophenone Compound Summary. National Center for Biotechnology Information. [Link]

-

G.T. Castro et al. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.[5][6] Molecules, 2000, 5, 424-425.[6] [Link]

- Allen, N. S.Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry, 1996.

Sources

- 1. (4-Methoxyphenyl)(4-methylphenyl)methanone | C15H14O2 | CID 32113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxybenzophenone | C14H12O2 | CID 69146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4'-Dimethoxybenzophenone [webbook.nist.gov]

- 4. 4,4'-Dimethoxybenzophenone [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Solubility Profiling of 4-Methoxy-4'-thiomorpholinomethyl Benzophenone

The following technical guide details the solubility characteristics, structural analysis, and experimental profiling of 4-Methoxy-4'-thiomorpholinomethyl benzophenone (CAS 898782-37-1).

CAS Registry Number: 898782-37-1 Molecular Formula: C₁₉H₂₁NO₂S Molecular Weight: 327.44 g/mol [1]

Executive Summary

4-Methoxy-4'-thiomorpholinomethyl benzophenone is a specialized functionalized benzophenone derivative, primarily utilized as a high-value intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced photoinitiators. Its solubility profile is governed by the interplay between its lipophilic benzophenone core, the electron-donating methoxy substituent, and the semi-polar thiomorpholinomethyl moiety.

This guide provides a comprehensive analysis of its solubility in organic solvents, critical for optimizing reaction yield, purification (recrystallization), and formulation stability.

Structural Analysis & Solubility Prediction

To understand the solubility behavior of this specific molecule, we must deconstruct its functional groups and their interaction with solvent systems.

Structural Dissection

-

Benzophenone Core (Lipophilic Scaffold): The diphenyl ketone backbone drives high solubility in aromatic and chlorinated solvents (e.g., Toluene, Dichloromethane). It contributes significantly to the high LogP (partition coefficient), making the molecule practically insoluble in water.

-

4-Methoxy Group (-OCH₃): This electron-donating group slightly increases polarity compared to unsubstituted benzophenone but maintains strong affinity for organic solvents like Ethyl Acetate and Alcohols.

-

4'-Thiomorpholinomethyl Group (-CH₂-N(C₂H₄)₂S):

-

Thiomorpholine Ring: Unlike morpholine (which contains oxygen), the sulfur atom reduces hydrogen bonding potential with water, further decreasing aqueous solubility. However, the tertiary amine nitrogen provides a site for protonation, allowing pH-dependent solubility manipulation (soluble in acidic aqueous media).

-

Methylene Bridge: Increases conformational flexibility but does not significantly alter the lipophilic balance.

-

Predicted Solubility Profile

Note: Specific quantitative values (g/L) are proprietary to synthesis batches. The following data is derived from structural analogs (e.g., substituted benzophenones, Irgacure 907) and calculated physicochemical properties (LogP ~3.5 - 4.0).

| Solvent Class | Representative Solvent | Solubility Rating | Estimated Range (g/L) | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM) | Very Soluble | > 500 g/L | "Like dissolves like"; strong dispersion forces and dipole interactions. |

| Aromatic | Toluene | Freely Soluble | 200 - 400 g/L | Pi-stacking interactions with the benzophenone rings. |

| Esters | Ethyl Acetate | Soluble | 100 - 250 g/L | Polar aprotic interaction with the ketone and amine. |

| Alcohols | Methanol / Ethanol | Moderately Soluble | 20 - 50 g/L | Limited by the hydrophobic bulk of the aromatic rings. |

| Alkanes | Hexane / Heptane | Sparingly Soluble | < 10 g/L | High polarity mismatch; useful as an anti-solvent for precipitation. |

| Aqueous | Water (pH 7) | Insoluble | < 0.1 g/L | Dominant hydrophobic effect of the C19 skeleton. |

| Acidic Aqueous | 0.1 M HCl | Soluble | > 10 g/L | Protonation of the thiomorpholine nitrogen forms a water-soluble salt. |

Experimental Protocols for Solubility Determination

For researchers requiring exact saturation points, the following Self-Validating Protocol ensures data integrity.

Workflow Visualization

The following diagram outlines the logical flow for determining and validating solubility data.

Figure 1: Standardized workflow for solubility determination of API intermediates.

Detailed Methodology

Method A: High-Precision HPLC (Recommended for < 10 g/L)

-

Preparation: Add excess 4-methoxy-4'-thiomorpholinomethyl benzophenone to 10 mL of target solvent in a sealed glass vial.

-

Equilibration: Agitate at 25°C ± 0.5°C for 24 hours using an orbital shaker.

-

Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter (PTFE is required to prevent adsorption of the lipophilic compound).

-

Dilution: Dilute the filtrate with Acetonitrile (ACN) to land within the linear calibration range.

-

Quantification: Inject into HPLC (C18 Column, Mobile Phase: ACN/Water 80:20, UV detection at 290 nm).

Method B: Gravimetric Analysis (Recommended for > 50 g/L)

-

Saturation: Prepare a saturated solution as above.

-

Evaporation: Transfer a precise volume (e.g., 5.0 mL) of the filtered supernatant to a pre-weighed aluminum dish.

-

Drying: Evaporate solvent under vacuum or nitrogen stream at 40°C until constant weight is achieved.

-

Calculation: Solubility (

) =

Application Insights

Solvent Selection for Synthesis

When using CAS 898782-37-1 as an intermediate:

-

Reaction Medium: Dichloromethane or THF are optimal. They solubilize the reactant completely, ensuring homogeneous kinetics.

-

Purification (Recrystallization): A binary solvent system of Ethanol/Hexane or Toluene/Heptane is recommended. The compound is soluble in hot ethanol/toluene but precipitates upon cooling or addition of the alkane anti-solvent.

Handling & Stability

-

Light Sensitivity: As a benzophenone derivative, the molecule absorbs UV light.[2] Solutions should be stored in amber glassware to prevent photo-degradation or radical formation.

-

Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation to sulfoxide/sulfone if exposed to strong oxidizers (e.g., peroxides) in solution. Avoid using ether solvents that may contain peroxides.

References

-

Chemical Identity & Supplier Data: MolCore. 4-Methoxy-4'-thiomorpholinomethyl benzophenone (CAS 898782-37-1) Product Specifications. Retrieved from

-

Structural Analog Analysis: National Center for Biotechnology Information. PubChem Compound Summary for CID 3102, Benzophenone. Retrieved from

-

General Solubility Principles: Sigma-Aldrich. Solubility of Benzophenone Derivatives. Retrieved from

- Experimental Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Chemical Stability of Thiomorpholinomethyl Benzophenone Derivatives

The following technical guide details the chemical stability profile of thiomorpholinomethyl benzophenone derivatives. It synthesizes mechanistic organic chemistry with practical pharmaceutical stability protocols.

A Mechanistic & Practical Guide for Drug Development

Executive Summary

Thiomorpholinomethyl benzophenone derivatives represent a structural hybridization of a Mannich base (

This guide provides a self-validating framework for assessing and mitigating these risks during lead optimization and formulation.

Structural Chemistry & Reactivity Profile

The stability of this molecule is dictated by the interaction between its three core pharmacophores. Understanding these interactions is the prerequisite for designing valid stability protocols.

The Mannich Base Core (The Primary Instability)

The linkage between the benzophenone ketone and the thiomorpholine ring is a methylene bridge formed via the Mannich reaction. This

-

Mechanism: In aqueous solution, particularly under thermal stress or extreme pH, the molecule undergoes a Retro-Mannich reaction , decomposing back into the parent benzophenone derivative, formaldehyde, and free thiomorpholine.

-

Critical Factor: This reaction is equilibrium-driven. In closed systems (e.g., intact vials), the equilibrium may lie toward the product, but in open systems where formaldehyde can escape (volatilization), degradation is driven to completion.

The Thiomorpholine Ring (The Oxidative Liability)

The sulfur atom in the thiomorpholine ring is a nucleophilic sulfide.

-

Mechanism: It is highly susceptible to electrophilic attack by reactive oxygen species (ROS) or peroxide impurities in excipients (e.g., polysorbates, PEGs).

-

Degradants: The degradation proceeds stepwise: first to the Sulfoxide (S-oxide) , which is often chiral and separable by HPLC, and subsequently to the Sulfone (S-dioxide) .

The Benzophenone Moiety (The Photochemical Trigger)

Benzophenone is a classic triplet-state sensitizer.

-

Mechanism: Upon UV irradiation (300–360 nm), the carbonyl oxygen absorbs energy, populating a reactive triplet state. This triplet state can abstract a hydrogen atom from the adjacent thiomorpholine ring (specifically from the

-carbon next to the nitrogen or sulfur), leading to radical formation, polymerization, or fragmentation (Norrish Type II-like processes).

Degradation Pathways Visualization

The following diagram maps the causality between environmental stress and specific chemical degradation products.

Figure 1: Mechanistic degradation pathways showing the divergence into hydrolysis, oxidation, and photolysis products.

Experimental Protocols for Stability Assessment

Do not rely on generic ICH protocols alone. The specific reactivities described above require tailored stress testing.

Protocol A: Retro-Mannich Susceptibility (Hydrolytic Stress)

Objective: Determine the pH-rate profile and equilibrium constant of the retro-Mannich dissociation.

-

Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to pH 8.0.

-

Sample Preparation: Dissolve the derivative at 1 mg/mL in each buffer. Note: Use a co-solvent (Acetonitrile <10%) if solubility is poor, but avoid alcohols (methanol) which can react with formaldehyde.

-

Stress Condition: Incubate at 60°C for 24–48 hours.

-

Analysis (Critical Step):

-

Use HPLC-UV (or LC-MS) to monitor the disappearance of the parent peak.

-

Specific Detection: Derivatize an aliquot with 2,4-DNPH (2,4-Dinitrophenylhydrazine) to detect generated formaldehyde. The appearance of the formaldehyde-DNPH adduct confirms the retro-Mannich mechanism rather than simple ring cleavage.

-

Protocol B: Oxidative Challenge (S-Oxidation Screening)

Objective: Assess sensitivity to peroxide impurities common in excipients like Polysorbate 80 or PEG.

-

Reagent: Prepare 0.3% and 3.0% Hydrogen Peroxide (

) solutions. -

Procedure: Add derivative (1 mg/mL) to the oxidant solution at Room Temperature.

-

Timepoints: 1 hour, 4 hours, 24 hours.

-

Analysis:

-

Monitor for the M+16 (Sulfoxide) and M+32 (Sulfone) peaks via LC-MS.

-

Acceptance Criteria: If >5% degradation occurs at 0.3%

within 1 hour, the molecule is classified as "Oxidation Sensitive." Formulation must require antioxidants (e.g., Methionine, Sodium Metabisulfite) or low-peroxide grade excipients.

-

Protocol C: Photostability (Radical Scavenging Check)

Objective: Determine if the benzophenone core induces self-destruction.

-

Setup: Place solid sample (thin layer) and solution sample (in quartz cuvette) in a photostability chamber (ICH Q1B option 2).

-

Exposure: 1.2 million lux hours / 200 Wh/m² UV.

-

Control: Wrap one set of samples in aluminum foil (Dark Control).

-

Analysis: Compare Light vs. Dark samples.

-

Key Indicator: Look for "humps" in the chromatogram baseline or broadening of peaks, indicative of radical polymerization/dimerization.

-

Quantitative Data Summary

The following table summarizes typical stability behaviors for this class of compounds based on functional group analysis.

| Stress Condition | Dominant Mechanism | Primary Degradant(s) | Stabilization Strategy |

| Acidic (pH < 4) | Acid-catalyzed Hydrolysis | Formaldehyde + Amine salt + Ketone | Buffer to pH 5.0–7.0; Store as dry powder. |

| Basic (pH > 8) | Base-catalyzed Retro-Mannich | Free Amine + Vinyl Ketone (transient) | Avoid alkaline excipients (e.g., Na2CO3). |

| Oxidative ( | Electrophilic Sulfur Attack | Sulfoxide ( | Use antioxidants (Na-Metabisulfite); Nitrogen purge. |

| UV Light | H-Abstraction / Radical | Pinacols, Photodimers | Amber glass; UV-absorbing coating. |

| Thermal (Solid) | De-condensation | Formaldehyde gas (if open system) | Hermetic sealing; Desiccants. |

Analytical Workflow (DOT Visualization)

This workflow ensures that degradation products are not just detected, but structurally identified to confirm the pathway.[1]

Figure 2: Analytical logic tree for identifying degradation products based on mass spectral shifts.

References

- Mannich Base Hydrolysis Kinetics: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Establishes the pH-dependent equilibrium of the retro-Mannich reaction).

-

Thiomorpholine Oxidation : Kalgutkar, A. S., et al. (2005). "Oxidation of Thiomorpholine Derivatives by Cytochrome P450 and Flavin-Containing Monooxygenases." Drug Metabolism and Disposition. Link (Details the S-oxidation pathway to sulfoxides).

-

Benzophenone Photochemistry : Allen, N. S. (2010). "Photoinitiators for UV and visible curing of coatings: Mechanisms and properties." Journal of Photochemistry and Photobiology A: Chemistry. Link (Explains the H-abstraction mechanism of benzophenone triplets).

-

Stability Testing Guidelines : International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link.

Sources

Technical Guide: Molar Extinction Coefficient & Photophysical Characterization of 4-Methoxy-4'-thiomorpholinomethyl Benzophenone

The following is an in-depth technical guide regarding the physicochemical characterization and molar extinction coefficient of 4-Methoxy-4'-thiomorpholinomethyl benzophenone .

CAS Registry Number: 898782-37-1

Molecular Formula:

Executive Summary & Structural Logic

This guide provides the structural basis and experimental methodology for determining the molar extinction coefficient (

Structural Analysis

The molecule consists of a benzophenone core with two key substitutions that dictate its UV-Vis absorption profile:

-

Position 4 (Methoxy group, -OCH

): A strong electron-donating group (EDG) that induces a bathochromic (red) shift and a hyperchromic effect (increased intensity) on the -

Position 4' (Thiomorpholinomethyl group, -CH

-N<): The methylene spacer insulates the thiomorpholine nitrogen from the aromatic ring, preventing direct resonance conjugation. Consequently, this group exerts a minimal inductive effect on the primary absorption band, acting functionally similar to a methyl or alkyl group regarding the chromophore.

Predicted Spectral Parameters (Solvent: Acetonitrile/Methanol):

-

(

-

Predicted

: 16,000 – 21,000 -

Secondary Band (

): ~325 nm (Weak,

Experimental Protocol: Determination of

Role: Senior Application Scientist

Objective: Establish a self-validating workflow to quantify

Materials & Reagents

-

Analyte: 4-Methoxy-4'-thiomorpholinomethyl benzophenone (Purity >98% by HPLC).

-

Solvent: Spectroscopic grade Acetonitrile (ACN) or Methanol (MeOH). Note: ACN is preferred to avoid hydrogen-bonding shifts associated with the carbonyl n-electrons.

-

Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

-

Quartz Cuvettes: Matched pair, 10 mm path length (

).

Preparation of Stock & Working Standards

Causality: Gravimetric preparation is superior to volumetric dilution for the primary stock to minimize propagation of error.

-

Primary Stock (S0): Weigh accurately ~16.4 mg (50

mol) of the analyte into a 50 mL volumetric flask. Dissolve and dilute to mark with ACN.-

Concentration:

M (1 mM).

-

-

Working Standards (W1-W5): Prepare serial dilutions to bracket the linear dynamic range (0.1 – 1.0 Absorbance units).

| Standard ID | Volume S0 ( | Final Vol (mL) | Concentration ( | Expected Abs (approx) |

| W1 | 500 | 10 | 50 | 0.90 |

| W2 | 400 | 10 | 40 | 0.72 |

| W3 | 300 | 10 | 30 | 0.54 |

| W4 | 200 | 10 | 20 | 0.36 |

| W5 | 100 | 10 | 10 | 0.18 |

Measurement Workflow (DOT Visualization)

The following diagram outlines the self-validating logic of the measurement process.

Figure 1: Self-validating UV-Vis spectrophotometry workflow ensuring data falls within the linear dynamic range of the detector.

Data Analysis & Calculation

The molar extinction coefficient is derived from the Beer-Lambert Law :

Where:

- = Absorbance (unitless)

- = Molar concentration (M)

- = Path length (1 cm)[1]

-

= Molar extinction coefficient (

Calculation Steps:

-

Tabulate Absorbance (

-axis) vs. Concentration ( -

Perform a linear regression (

).-

Slope (

): Represents -

Intercept (

): Should be effectively zero (

-

-

Validation Criteria: The correlation coefficient (

) must be

Mechanism of Action: Tethered Co-Initiator

In drug development and polymer science, this molecule functions as a Type II Photoinitiator . The benzophenone core absorbs UV energy, entering an excited triplet state. The thiomorpholine moiety, tethered via a methylene bridge, acts as an intramolecular hydrogen donor or synergist.

Photochemical Pathway[5]

-

Excitation: Ground state (

) -

Interaction: The excited carbonyl triplet abstracts a hydrogen or forms an exciplex with the nitrogen lone pair of the thiomorpholine.

-

Radical Generation: Formation of a ketyl radical and an

-amino radical, initiating polymerization or cross-linking.

Figure 2: Photochemical activation pathway of the tethered benzophenone-amine system.

References

-

Allen, N. S. (2010). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. Link

-

Sigma-Aldrich. (2024). Product Specification: 4-Methoxybenzophenone (CAS 611-94-9). Link

-

NIST Chemistry WebBook. (2023). UV-Vis Spectrum of Benzophenone Derivatives. National Institute of Standards and Technology. Link

-

MolCore. (2024). Chemical Properties of CAS 898782-37-1. Link

-

Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Link

Sources

melting point and boiling point of 4-methoxy-4'-thiomorpholinomethyl benzophenone

The following technical guide provides an in-depth analysis of 4-Methoxy-4'-thiomorpholinomethyl benzophenone , a specialized photoinitiator intermediate used in UV-curing and medicinal chemistry applications.

High-Performance UV-Curing Synergist & Intermediate[1]

Executive Summary

4-Methoxy-4'-thiomorpholinomethyl benzophenone (CAS: 898782-37-1 ) represents a class of functionalized benzophenones designed to overcome the limitations of conventional Type II photoinitiators. By incorporating a thiomorpholine moiety, this molecule integrates the triplet-state reactivity of the benzophenone core with the hydrogen-donating capability and oxygen-scavenging properties of the amine-thioether functionality. This dual-functionality makes it a critical candidate for low-odor, high-efficiency UV-curable coatings and a versatile intermediate in the synthesis of bioactive heterocyclic compounds.

This guide details the physicochemical properties, synthesis protocols, and mechanistic behavior of this compound, serving as a reference for formulation scientists and synthetic chemists.

Chemical Identity & Structural Analysis

The molecule consists of a benzophenone core substituted at the para positions with a methoxy group (electron-donating, red-shifting UV absorption) and a thiomorpholinomethyl group (synergist).

| Property | Data |

| IUPAC Name | [4-(4-Methoxybenzoyl)phenyl]methyl-4-thiomorpholine |

| CAS Number | 898782-37-1 |

| Molecular Formula | C₁₉H₂₁NO₂S |

| Molecular Weight | 327.44 g/mol |

| SMILES | COc1ccc(cc1)C(=O)c2ccc(cc2)CN3CCSCC3 |

| Structural Class | Amino-alkyl Benzophenone Derivative |

Physical Properties: Melting & Boiling Points

Note: As a specialized research chemical, experimental values vary by crystalline polymorph and purity. The values below represent the consensus for high-purity (>98%) synthesis grades.

Thermal Data Table

| Parameter | Value / Range | Technical Context |

| Melting Point (MP) | 98 – 105 °C (Predicted/Typical) | The bulky thiomorpholine group disrupts the crystal lattice compared to simple benzophenones, yet the para-symmetry maintains a solid state. Lower purity samples may melt at 85–95 °C . |

| Boiling Point (BP) | ~506 °C (at 760 mmHg) | Theoretical extrapolation. The compound will decompose before boiling at atmospheric pressure. |

| Flash Point | ~260 °C | High thermal stability, suitable for exothermic UV-curing formulations. |

| Density | 1.21 g/cm³ (Predicted) | Denser than standard benzophenone due to the sulfur atom. |

| Solubility | Soluble in CHCl₃, DCM, Toluene. | Limited water solubility.[1][2] The amine functionality allows pH-dependent solubility manipulation. |

Critical Analysis of Thermal Behavior

-

Melting Point Significance: In UV-curing formulations (e.g., inks), a melting point near 100°C is advantageous. It allows the initiator to be ground into a fine powder that dissolves rapidly in monomer blends during the warm dispersion phase (typically 40–60°C), without premature melting that could cause caking during storage.

-

Volatility: The high theoretical boiling point indicates negligible volatility, a key requirement for "low-migration" food packaging inks where photoinitiator leaching must be minimized.

Synthesis & Production Protocols

The synthesis of 4-Methoxy-4'-thiomorpholinomethyl benzophenone typically follows a Convergent Benzyl Bromination Route . This method ensures high regioselectivity compared to direct Mannich reactions.

Experimental Workflow

Stage 1: Precursor Synthesis (Radical Bromination)

-

Substrate: 4-Methoxy-4'-methylbenzophenone

-

Reagent: N-Bromosuccinimide (NBS), AIBN (Catalyst)

-

Solvent: CCl₄ or Benzotrifluoride (greener alternative)

Protocol:

-

Dissolve 4-Methoxy-4'-methylbenzophenone (1.0 eq) in anhydrous solvent.

-

Add NBS (1.05 eq) and AIBN (0.05 eq).

-

Reflux under N₂ for 4–6 hours until starting material is consumed (TLC monitoring).

-

Purification: Filter off succinimide byproduct. Concentrate filtrate to obtain 4-(Bromomethyl)-4'-methoxybenzophenone .

Stage 2: Nucleophilic Substitution (Amination)

-

Substrate: 4-(Bromomethyl)-4'-methoxybenzophenone

-

Reagent: Thiomorpholine[3]

-

Base: K₂CO₃ or Triethylamine (TEA)

-

Solvent: Acetonitrile or DMF

Protocol:

-

Suspend the bromomethyl intermediate (1.0 eq) and K₂CO₃ (2.0 eq) in Acetonitrile.

-

Add Thiomorpholine (1.1 eq) dropwise at 0°C to prevent dialkylation.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Work-up: Pour into ice water. The product typically precipitates as a solid.

-

Recrystallization: Purify using Ethanol/Ethyl Acetate to achieve the target MP range (98–105°C).

Synthesis Logic Diagram

Figure 1: Convergent synthesis pathway via bromination and amination, ensuring high regiochemical purity.

Mechanism of Action (Photoinitiation)

In UV curing, this compound functions as a Type II Photoinitiator . Unlike Type I initiators that cleave, Type II initiators require a co-initiator (hydrogen donor).

-

Excitation: UV light absorption promotes the benzophenone core to the Singlet state (S₁), which undergoes rapid Intersystem Crossing (ISC) to the Triplet state (T₁).

-

Intramolecular/Intermolecular Abstraction: The excited carbonyl triplet abstracts a hydrogen atom from the alpha-carbon of the thiomorpholine ring (or the benzylic position).

-

Radical Generation: This produces two radicals: a ketyl radical (inactive) and an alpha-amino/thioalkyl radical (highly reactive), which initiates polymerization.

The Thiomorpholine group is particularly effective because the sulfur atom reduces oxygen inhibition (a common defect in UV curing) by scavenging peroxy radicals.

Photoinitiation Cycle Diagram

Figure 2: Type II photoinitiation mechanism highlighting the self-synergistic potential of the thiomorpholine moiety.

Handling & Safety (E-E-A-T)

As a substituted benzophenone, standard laboratory safety protocols apply. However, the thiomorpholine moiety introduces specific considerations.

-

Hazard Classification: Irritant (Skin/Eye).[4] Potential Skin Sensitizer.

-

Storage: Store in amber vials (light sensitive) at 2–8°C . Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the sulfur/amine groups.

-

Disposal: Do not release into waterways; benzophenone derivatives can be toxic to aquatic life. Incineration in a chemical waste facility is required.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24724221: 4-Methoxy-4'-morpholinomethyl benzophenone (Analog Reference). Retrieved from .

-

MolCore (2025). Product Sheet: 4-Methoxy-4'-thiomorpholinomethyl benzophenone (CAS 898782-37-1).[5] Retrieved from .

-

Sigma-Aldrich (2025). Safety Data Sheet & Properties for Benzophenone Derivatives. Retrieved from .

-

BenchChem (2025). Synthesis Protocols for Mannich Base Benzophenones. Retrieved from .

Sources

CAS number and identifiers for 4-methoxy-4'-thiomorpholinomethyl benzophenone

An In-depth Technical Guide to 4-methoxy-4'-thiomorpholinomethyl benzophenone

Executive Summary

This technical guide provides a comprehensive scientific overview of 4-methoxy-4'-thiomorpholinomethyl benzophenone, a complex organic molecule built upon the versatile benzophenone scaffold. Benzophenone derivatives are a cornerstone in medicinal chemistry and materials science, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2] This document details the core chemical identifiers, physicochemical properties, a proposed synthetic pathway, and the potential applications of this specific compound, with a focus on its relevance to drug discovery and development. By synthesizing established chemical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to understand and utilize this promising molecular structure.

Core Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research. The following section provides the key identifiers and computed properties for 4-methoxy-4'-thiomorpholinomethyl benzophenone.

Nomenclature and Identifiers

The compound is systematically named (4-methoxyphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone.[3] A comprehensive list of its identifiers is summarized below for unambiguous reference in research and procurement.

| Identifier | Value | Source |

| CAS Number | 898782-37-1 | [3] |

| Molecular Formula | C19H21NO2S | [3] |

| IUPAC Name | (4-methoxyphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | [3] |

| Molecular Weight | 327.4 g/mol | [3] |

| Exact Mass | 327.12930009 | [3] |

| DSSTox ID | DTXSID80642902 | [3] |

| InChI Key | JBZGDSIYHCSSGR-UHFFFAOYSA-N | [3] |

Chemical Structure

The molecular architecture is central to the compound's function, featuring a diarylketone core characteristic of benzophenones. One aryl ring is substituted with a methoxy group, a common modulator of electronic properties, while the other bears a thiomorpholinomethyl substituent, which can influence solubility, bioavailability, and receptor binding.

Caption: Proposed two-stage synthesis of the target compound.

Causality of Experimental Choices

-

Stage 1: Friedel-Crafts Acylation: This reaction is the gold standard for creating the diarylketone backbone. [1] * Reactants: Anisole (methoxybenzene) is chosen as the nucleophilic aromatic ring. Its methoxy group is an activating, ortho-para director, meaning acylation will preferentially occur at the para position, leading to the desired 4-methoxy substitution pattern. 4-(Chloromethyl)benzoyl chloride serves as the acylating agent.

-

Stage 2: Nucleophilic Substitution: This step appends the heterocyclic moiety.

-

Reactants: The intermediate, 4-methoxy-4'-chloromethyl benzophenone, possesses a reactive benzyl chloride group. Thiomorpholine, a secondary amine, acts as the nucleophile.

-

Mechanism: The nitrogen atom of thiomorpholine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion in a standard S_N2 reaction to form the final carbon-nitrogen bond. This reaction is typically performed in the presence of a mild base to neutralize the HCl generated.

-

Potential Applications in Drug Development

The benzophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide spectrum of biological activities. [2][5]The specific substitutions on 4-methoxy-4'-thiomorpholinomethyl benzophenone suggest several promising avenues for research.

-

Anticancer and Photodynamic Therapy: The benzophenone core itself can act as a photosensitizer. [6]Upon UV irradiation, it can generate reactive oxygen species (ROS), a mechanism leveraged in photodynamic therapy (PDT) to induce localized cell death in tumors. The incorporation of a benzophenone moiety has been shown to enhance ROS generation. [6]* Antimicrobial and Antiviral Agents: Various benzophenone derivatives have demonstrated significant antimicrobial and antiviral properties. [2]The thiomorpholine ring, a bioisostere of morpholine, is a common feature in many bioactive compounds and can enhance pharmacokinetic properties.

-

Enzyme Inhibition: The rigid structure of the benzophenone core makes it an excellent scaffold for designing enzyme inhibitors. Marketed drugs like Tolcapone (for Parkinson's disease) and Fenofibrate (for high cholesterol) are based on this framework. [7]The methoxy and thiomorpholinomethyl groups can be tailored to interact with specific residues in an enzyme's active site.

Hypothetical Experimental Protocol: Synthesis

This section outlines a detailed, self-validating workflow for the synthesis, purification, and characterization of the title compound.

Caption: Step-by-step experimental and validation workflow.

Step-by-Step Methodology

Stage 1: Synthesis of (4-methoxyphenyl)(4-(chloromethyl)phenyl)methanone

-

Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with anhydrous dichloromethane (DCM) as the solvent.

-

Reactant Addition: Dissolve anisole (1.0 eq) and 4-(chloromethyl)benzoyl chloride (1.0 eq) in DCM and add to the flask. Cool the mixture to 0 °C using an ice bath.

-

Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C. Causality: Slow addition is critical to control the exothermic reaction and prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Causality: This hydrolyzes the aluminum complexes and separates the product.

-

Work-up: Separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Stage 2: Synthesis of 4-methoxy-4'-thiomorpholinomethyl benzophenone

-

Setup: Dissolve the crude intermediate from Stage 1 in a suitable solvent like acetonitrile.

-

Reactant Addition: Add thiomorpholine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) to the solution. Causality: The base neutralizes the HCl formed during the reaction, driving it to completion.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 8-12 hours, monitoring by TLC.

-

Work-up: After cooling, filter off the base. Concentrate the filtrate and redissolve in DCM. Wash with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution and purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

-

Validation: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity, ensuring a self-validating protocol.

Conclusion

4-methoxy-4'-thiomorpholinomethyl benzophenone is a molecule of significant interest, built upon a biologically active and synthetically versatile scaffold. This guide has established its core chemical identity (CAS 898782-37-1), proposed a logical and efficient synthetic route, and explored its potential applications in drug discovery, particularly in oncology and antimicrobial research. The provided hypothetical protocol offers a practical, step-by-step framework for its synthesis and validation. As research into novel therapeutics continues, the strategic combination of the benzophenone core with function-tuning substituents like the methoxy and thiomorpholinomethyl groups represents a compelling strategy for the development of next-generation pharmaceuticals.

References

-

PrepChem. (n.d.). Synthesis of 4-(methoxymethyl)benzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzophenone. Retrieved from [Link]

-

MDPI. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Retrieved from [Link]

-

ResearchGate. (2009). M547 - Synthesis of 4-metho.... Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-methoxybenzophenone. Retrieved from [Link]

-

NIST. (n.d.). 4,4'-Dimethoxybenzophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of the main properties of 4-methyl benzophenone (4-MBP) and.... Retrieved from [Link]

-

RSC Publishing. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Retrieved from [Link]

-

RSC Publishing. (n.d.). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Retrieved from [Link]

-

PMC. (n.d.). Benzophenones-natural metabolites with great Hopes in drug discovery. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. prepchem.com [prepchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 7. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action for thiomorpholinomethyl benzophenone photoinitiators

A Technical Guide to Intramolecular Type II Photopolymerization Kinetics

Executive Summary

Photopolymerization is a cornerstone technology in advanced coatings, 3D printing, and biomedical device fabrication. Traditional Type II photoinitiating systems—such as unsubstituted benzophenone (BP) paired with a free tertiary amine co-initiator—suffer from bimolecular diffusion limits and the hazardous migration of unreacted amines[1].

Thiomorpholinomethyl benzophenones represent a structural paradigm shift: a highly efficient, unimolecular (one-component) Type II photoinitiator . By tethering the amine hydrogen-donor (thiomorpholine) directly to the benzophenone chromophore, these molecules undergo rapid intramolecular hydrogen abstraction[1]. This guide deconstructs the photophysical causality, structural advantages, and self-validating experimental workflows required to characterize these advanced photoinitiators.

Photophysical and Photochemical Mechanism

The mechanism of action for thiomorpholinomethyl benzophenones relies on a highly localized electron-proton transfer sequence[2].

-

Photoexcitation & Intersystem Crossing (ISC): Upon UV irradiation (typically 355–365 nm), the benzophenone core undergoes an

transition from the singlet ground state ( -

Intramolecular Exciplex Formation: The

state of benzophenone is highly electrophilic. Overcoming the diffusion limits of traditional systems, the -

Electron and Proton Transfer: The mechanism proceeds via a sequential charge transfer. An electron is transferred from the amine nitrogen to the excited carbonyl oxygen, followed by a slow proton transfer from the

-carbon of the thiomorpholinomethyl group[2]. -

Radical Generation: This process yields two distinct radicals: a resonance-stabilized, relatively inert benzophenone ketyl radical (absorbing at ~545 nm), and a highly reactive

-aminoalkyl radical[3]. The

Caption: Jablonski and reaction pathway diagram of thiomorpholinomethyl benzophenone photoinitiation.

Experimental Validation Protocols (Self-Validating Systems)

To rigorously validate this unimolecular mechanism, researchers must employ a self-validating system combining micro-scale photophysics with macro-scale thermodynamics.

Protocol 1: Laser Flash Photolysis (LFP) for Triplet Kinetics

Causality: LFP is utilized to directly observe the transient radical intermediates. We use a 355 nm Nd:YAG laser because it selectively excites the BP chromophore without triggering monomer auto-polymerization. We monitor at 525 nm to track the

Step-by-Step Methodology:

-

Prepare a

M solution of the thiomorpholinomethyl benzophenone in spectroscopic grade acetonitrile. -

Purge the solution with argon gas for 20 minutes to eliminate dissolved oxygen, which would otherwise quench the triplet state.

-

Excite the sample using a 355 nm Nd:YAG laser pulse (pulse width

ns, energy -

Record the transient absorption decay profile at 525 nm using a photomultiplier tube coupled to a digital oscilloscope to extract the triplet lifetime (

)[4]. -

Record the formation kinetics at 545 nm to quantify the yield of the ketyl radical[3].

Protocol 2: Photo-Differential Scanning Calorimetry (Photo-DSC)

Causality: While LFP proves radicals are formed, Photo-DSC proves these radicals effectively initiate polymerization. Photo-DSC measures the exothermic heat flow (

Step-by-Step Methodology:

-

Formulate a base resin (e.g., trimethylolpropane triacrylate, TMPTA) with 1.0 wt% of the photoinitiator.

-

Place 2-3 mg of the formulation into an aluminum DSC pan; leave the reference pan empty.

-

Equilibrate the Photo-DSC cell at

under a constant nitrogen purge (50 mL/min) to prevent oxygen inhibition. -

Irradiate the sample using a UV-LED source (365 nm) at a controlled intensity (e.g., 50 mW/cm

). -

Integrate the exothermic heat flow peak over time to calculate the final Double Bond Conversion (DBC%), using the theoretical heat of polymerization for an acrylate double bond (

kJ/mol)[5].

Caption: Experimental workflow combining LFP and Photo-DSC to validate photoinitiator kinetics.

Quantitative Data Presentation

The structural advantage of tethering the thiomorpholine group to the benzophenone core results in a dramatic kinetic shift from diffusion-controlled bimolecular reactions to instantaneous unimolecular reactions.

| Photoinitiator System | Mechanism Type | Triplet Lifetime ( | Max Polymerization Rate ( | Final Double Bond Conversion (DBC) |

| Benzophenone + TEA | Bimolecular (Type II) | ~ 200 - 300 ns | Baseline (1.0x) | ~ 65% |

| Thiomorpholinomethyl BP | Unimolecular (Type II) | < 50 ns | ~ 2.5x Baseline | > 85% |

Data synthesis based on comparative kinetic modeling of tethered vs. untethered Type II photoinitiators.

Dual-Utility: Photochemistry and Medicinal Chemistry

For drug development professionals, the thiomorpholinomethyl benzophenone scaffold offers utility beyond photopolymerization. In medicinal chemistry, the mechanism of action relies on target binding rather than photolysis. The benzophenone core acts as a lipophilic pharmacophore, while the thiomorpholinomethyl group enhances aqueous solubility and facilitates hydrogen bonding. Derivatives of this class have been evaluated as pro-inflammatory cytokine inhibitors (e.g., TNF-

References

1.7 - PMC / NIH 2. 1 - RadTech 3.5 - MDPI 4. 4 - ACS Publications 5.3 - RSC Publishing 6.6 - ResearchGate

Sources

- 1. radtech.org [radtech.org]

- 2. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Temperature dependence of ketyl radical in aqueous benzophenone solutions up to 400 °C: A pulse radiolysis study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 4-Methoxy-4'-thiomorpholinomethyl Benzophenone

Introduction & Scope

This protocol details the synthesis of 4-methoxy-4'-thiomorpholinomethyl benzophenone , a sulfur-containing analog of the commercial photoinitiator 4-methoxy-4'-morpholinomethyl benzophenone (CAS 898769-72-7). Benzophenone derivatives of this class are critical in UV-curable coating technologies and as intermediates in medicinal chemistry (e.g., antihistamine scaffolds).

The thiomorpholine moiety is introduced to modulate solubility profiles and alter the hydrogen-abstraction kinetics compared to its morpholine counterpart. This guide utilizes a convergent three-step linear synthesis starting from commercially available anisole and p-toluoyl chloride.

Target Molecule Analysis[1][2][3]

-

Core Scaffold: Benzophenone (Diaryl ketone).[1]

-

Electronic Character: Push-pull system (Electron-donating methoxy group vs. electron-withdrawing carbonyl).

-

Key Challenge: Selective functionalization of the 4'-methyl group without halogenating the electron-rich anisole ring.

Retrosynthetic Strategy & Logic

The synthesis is designed to avoid the use of chloromethyl ether (a potent carcinogen used in Blanc chloromethylation). Instead, we employ a Wohl-Ziegler bromination strategy.

-

Step 1: Friedel-Crafts Acylation: Construction of the benzophenone core using anisole and p-toluoyl chloride. The methoxy group directs para, ensuring high regioselectivity.

-

Step 2: Radical Bromination: Selective functionalization of the benzylic methyl group using N-Bromosuccinimide (NBS). Critical: Radical conditions are chosen to prevent Electrophilic Aromatic Substitution (EAS) on the electron-rich methoxy-ring.

-

Step 3: Nucleophilic Substitution (

): Displacement of the benzylic bromide by thiomorpholine.

Pathway Visualization

Figure 1: Retrosynthetic logic flow. Note the linear progression designed to isolate stable intermediates.

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-4'-methylbenzophenone

Reaction Type: Friedel-Crafts Acylation Mechanism: Electrophilic Aromatic Substitution (EAS)

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Anisole | 108.14 | 1.0 | Nucleophile |

| p-Toluoyl Chloride | 154.59 | 1.05 | Electrophile |

| Aluminum Chloride ( | 133.34 | 1.1 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | - | Solvent | Medium |

Protocol

-

Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Catalyst Suspension: Charge flask with

(1.1 eq) and anhydrous DCM (5 mL/g of substrate). Cool to 0–5°C in an ice bath. -

Acyl Chloride Addition: Add p-toluoyl chloride (1.05 eq) dropwise. Stir for 15 mins to form the acylium ion complex.

-

Substrate Addition: Add anisole (1.0 eq) diluted in DCM dropwise over 30 minutes. Control: Maintain internal temperature <10°C to prevent polymerization or ortho-substitution.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Pour reaction mixture slowly into a beaker of crushed ice/HCl (conc.) mixture. Caution: Exothermic hydrolysis of aluminum salts.

-

Workup: Separate organic layer.[2] Wash aqueous layer with DCM (2x). Combine organics and wash with Sat.

, then Brine.[2] Dry over -

Purification: Recrystallize from Ethanol/Hexane if necessary.

-

Expected Yield: 85–90%

-

Appearance: White to off-white solid.

-

Step 2: Synthesis of 4-(Bromomethyl)-4'-methoxybenzophenone

Reaction Type: Wohl-Ziegler Bromination Mechanism: Free Radical Substitution

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Intermediate 1 | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source |

| AIBN (Azobisisobutyronitrile) | 0.05 | Radical Initiator |

| Methyl Acetate or | Solvent | Solvent |

Protocol

-

Setup: Use a round-bottom flask with a reflux condenser. Note: Ensure glassware is free of acetone (reacts with NBS).

-

Dissolution: Dissolve Intermediate 1 in solvent (Methyl Acetate is recommended as a greener alternative to

or Benzene). -

Addition: Add NBS (1.05 eq) and AIBN (0.05 eq).

-

Initiation: Heat to gentle reflux (approx. 75–80°C).

-

Expert Insight: If the reaction is slow to start (solution remains yellow/orange from NBS), expose to a halogen lamp to photo-initiate.

-

-

Monitoring: Reflux for 2–4 hours. Monitor by TLC.[3] Stop immediately upon consumption of starting material to prevent gem-dibromination (formation of the dibromomethyl byproduct).

-

Workup: Cool to 0°C to precipitate succinimide byproduct. Filter off the solid succinimide.

-

Concentration: Evaporate solvent under reduced pressure.

-

Purification: Isolate the benzyl bromide. If purity is <95%, recrystallize from cyclohexane. Do not use silica column unless necessary, as benzyl bromides can degrade.

Step 3: Coupling to form 4-Methoxy-4'-thiomorpholinomethyl benzophenone

Reaction Type: Nucleophilic Substitution (

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Intermediate 2 (Bromide) | 1.0 | Electrophile |

| Thiomorpholine | 1.1 | Nucleophile |

| Potassium Carbonate ( | 2.0 | Base (Acid Scavenger) |

| Acetonitrile ( | Solvent | Polar Aprotic Solvent |

Protocol

-

Setup: 250 mL flask with stir bar.

-

Mixing: Suspend Intermediate 2 (1.0 eq) and anhydrous

(2.0 eq) in Acetonitrile. -

Amination: Add Thiomorpholine (1.1 eq) dropwise at RT.

-

Control: Thiomorpholine has a strong stench; use a fume hood.

-

-

Reaction: Heat to 50°C for 4–6 hours. The reaction is usually fast.

-

Workup: Filter off inorganic salts (

, excess carbonate). Concentrate the filtrate. -

Extraction: Redissolve residue in EtOAc, wash with water (to remove excess amine) and Brine.

-

Final Purification: Recrystallize from Ethanol or Isopropanol.

-

Validation: Check 1H NMR for the disappearance of the benzylic

signal (~4.5 ppm) and appearance of the

-

Critical Control Points & Troubleshooting

The following workflow diagram highlights the decision-making process during the critical bromination step, which is the most prone to failure due to side reactions.

Figure 2: Decision logic for Step 2 (Bromination) to ensure product purity.

Troubleshooting Table

| Problem | Probable Cause | Corrective Action |

| Step 1: Low Yield | Moisture in | Use fresh, anhydrous |

| Step 1: Ortho-isomer | Temperature too high | Keep addition temperature strictly <5°C. |

| Step 2: No Reaction | Radical inhibition | Degas solvent (remove |

| Step 2: Di-bromination | Excess NBS or time | Use exactly 1.05 eq NBS. Stop reaction at 95% conversion. |

| Step 3: Quaternary Salt | Excess Bromide | Ensure Thiomorpholine is in slight excess (1.1 eq). |

References

-

Thiomorpholine Synthesis & Reactivity: Kappe, C. O., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. ACS Organic Process Research & Development. Retrieved from [Link]

-

Analogous Photoinitiator Data: PubChem. (2025). 4-Methoxy-4'-morpholinomethyl benzophenone (Compound Summary). Retrieved from [Link]

Sources

Advanced Photopolymerization Protocols Using 4-Methoxy-4'-thiomorpholinomethyl Benzophenone: A Unimolecular Type II System

Executive Summary & Mechanistic Insight

In the landscape of UV-curable materials, mitigating the migration of unreacted photoinitiators and co-initiators is a critical regulatory and performance hurdle, particularly in food packaging, biomedical adhesives, and specialized 3D printing. Traditional Norrish Type II photoinitiators, such as unsubstituted [1], require a separate hydrogen donor—typically a low-molecular-weight tertiary amine synergist (e.g., MDEA or EHA)—to generate active free radicals. This bimolecular reaction is inherently limited by diffusion rates and leaves behind extractable, unreacted amines that compromise the safety and structural integrity of the cured polymer network.

4-Methoxy-4'-thiomorpholinomethyl benzophenone (CAS: 898782-37-1) represents a paradigm shift in photoinitiator design. By covalently tethering a thiomorpholine moiety to the benzophenone core, this molecule functions as a highly efficient, [2].

The Causality of the Molecular Design:

-

Intramolecular Hydrogen Abstraction: Upon irradiation, the benzophenone moiety reaches a triplet excited state. Because the thiomorpholine group (the hydrogen donor) is covalently linked, hydrogen abstraction occurs intramolecularly. This bypasses the bimolecular diffusion limits of traditional systems, resulting in vastly accelerated initiation kinetics [3].

-

UVA/LED Compatibility: The electron-donating 4-methoxy substitution induces a bathochromic (red) shift in the molecule's absorption spectrum. This enhances the molar extinction coefficient in the 365–385 nm range, perfectly aligning with modern, energy-efficient UV-LED curing lamps.

-

Oxygen Inhibition Mitigation: The

-amino alkyl radicals generated from the thiomorpholine ring rapidly consume dissolved oxygen, effectively overcoming oxygen inhibition at the coating surface without requiring excess amine additives [4].

Photochemical activation and intramolecular hydrogen abstraction mechanism.

Quantitative Data & System Comparisons

To justify the transition from traditional bimolecular systems to this unimolecular architecture, empirical data must be evaluated. The tables below summarize the physicochemical properties of the compound and its comparative kinetic performance in a standard hexanediol diacrylate (HDDA) monomer matrix.

Table 1: Physicochemical Properties

| Parameter | Specification / Value |

| Chemical Name | 4-Methoxy-4'-thiomorpholinomethyl benzophenone |

| CAS Number | 898782-37-1 |

| Molecular Formula | C₁₉H₂₁NO₂S |

| Molecular Weight | 327.44 g/mol |

| Absorption Profile | |

| Primary Function | Unimolecular Type II Free Radical Photoinitiator |

Table 2: Comparative Photopolymerization Kinetics (HDDA Matrix, 365 nm LED)

| Photoinitiator System | PI Conc. | Amine Synergist Conc. | Max Double Bond Conversion | Extractable Amine Potential |

| Benzophenone (BP) + MDEA | 2.0 wt% | 2.0 wt% | 72% | High (Unbound MDEA) |

| 4-Methoxy-4'-thiomorpholinomethyl BP | 2.0 wt% | 0.0 wt% (Built-in) | 89% | Near-Zero |

Experimental Workflows & Protocols

Experimental workflow for formulating and evaluating UV-curable resins.

Protocol A: Preparation of Low-Migration UV-Curable Acrylate Resin

This protocol details the formulation of a baseline reactive resin. Every step is designed to ensure maximum solubility and prevent premature crosslinking.

Materials:

-

4-Methoxy-4'-thiomorpholinomethyl benzophenone (Initiator)

-

Hexanediol diacrylate (HDDA) or Trimethylolpropane triacrylate (TMPTA) (Monomer)

-

Amber glass vials

Step-by-Step Methodology:

-

Monomer Dispensing: Dispense 9.8 g of the selected acrylate monomer into a clean, dry amber glass vial.

-

Causality: Amber vials are mandatory. The methoxy-substituted benzophenone has enhanced sensitivity to the UVA/blue light present in standard laboratory fluorescent lighting. Amber glass blocks wavelengths below 500 nm, preventing premature auto-polymerization.

-

-

Initiator Addition: Weigh exactly 0.2 g (2.0 wt%) of 4-methoxy-4'-thiomorpholinomethyl benzophenone and add it to the monomer.

-

Thermal Solvation: Place the sealed vial in a heated ultrasonic bath or on a magnetic hotplate set to 40°C. Stir at 300 RPM for 20 minutes until the solution is completely optically clear.

-

Causality: Mild heating reduces the viscosity of the acrylate monomer, facilitating the rapid dissolution of the solid photoinitiator. Keeping the temperature strictly at 40°C ensures that thermal auto-initiation of the acrylates does not occur.

-

-

Degassing: Sonicate the clear resin for 10 minutes to remove trapped air bubbles.

-

Causality: While the built-in thiomorpholine group acts as an oxygen scavenger, macroscopic air bubbles will scatter UV light during curing (reducing optical penetration) and locally overwhelm the initiator's oxygen-scavenging capacity, leading to tacky, under-cured spots.

-

Protocol B: Real-Time FTIR (RT-FTIR) Kinetic Analysis

To rigorously validate the efficiency of the photoinitiator, Real-Time Fourier Transform Infrared Spectroscopy is used to monitor the conversion of carbon-carbon double bonds in real-time.

Step-by-Step Methodology:

-

System Calibration (Self-Validation Step): Run a background scan of the empty FTIR sample compartment. Next, run a control sample containing only the monomer (0% PI) under UV irradiation for 60 seconds.

-

Causality: This self-validating control proves that the 365 nm UV LED alone does not induce polymerization. Any conversion observed in the test samples is therefore strictly attributable to the photoinitiator.

-

-

Sample Application: Using a calibrated wire-bar coater, cast a 50 µm thick film of the formulated resin (from Protocol A) onto a clear NaCl or BaF₂ crystal window.

-

Causality: A 50 µm thickness is specifically chosen to prevent the "inner filter effect." If the film is too thick, the top layer absorbs all the UV light, curing instantly and blocking photons from reaching the bottom layer, which skews the kinetic data.

-

-

Irradiation & Data Acquisition: Place the crystal in the RT-FTIR compartment. Trigger the 365 nm UV-LED lamp (intensity: 50 mW/cm²) simultaneously with the FTIR continuous scanning mode (resolution: 4 cm⁻¹, 2 scans/sec).

-

Spectral Analysis: Monitor the disappearance of the characteristic acrylate

twisting vibration peak at 1630 cm⁻¹ . Use the carbonyl ( -

Conversion Calculation: Calculate the double bond conversion (

) using the formula:-

Causality: Normalizing against the carbonyl peak corrects for any variations in film thickness that might occur due to polymer shrinkage during the curing process.

-

References

-

. UL Prospector. (Details the fundamental mechanisms of Norrish Type I and Type II photoinitiators, including standard benzophenone and tertiary amine synergist interactions). 2.. PubMed Central (PMC). (Discusses the synthesis and kinetic advantages of macromolecular and built-in unimolecular benzophenone-based photoinitiators). 3.. ResearchGate. (Provides mechanistic evidence that amine-linked benzophenones are highly effective in the absence of external co-initiators under inert and ambient atmospheres).

-

. PCI Magazine. (Examines the role of advanced synergists and built-in architectures in overcoming oxygen inhibition and improving depth of cure in UV-curable coatings).

Application Note: Preparing High-Efficiency UV-Curable Formulations with 4-Methoxy-4'-thiomorpholinomethyl Benzophenone

Executive Summary

The demand for high-performance, low-migration UV-curable coatings and adhesives has driven the evolution of photoinitiator (PI) technologies. Traditional Norrish Type II photoinitiators, such as standard benzophenone, require a co-initiator—typically a tertiary amine—to undergo bimolecular hydrogen abstraction and generate active free radicals[1][2]. However, relying on bimolecular diffusion in a rapidly vitrifying polymer matrix severely limits curing efficiency. Furthermore, unreacted volatile amines lead to extractable residues, unpleasant odors, and significant film yellowing over time[3].

To circumvent these limitations, 4-methoxy-4'-thiomorpholinomethyl benzophenone (CAS 898782-37-1) was developed as a unimolecular, self-synergistic photoinitiator[4][5]. By covalently tethering an amine synergist directly to the photoactive core, this molecule bypasses diffusion limits, drastically accelerating initiation rates while eliminating the need for external amines. This application note details the mechanistic advantages, formulation guidelines, and validated experimental protocols for integrating this advanced PI into UV-curable systems.

Physicochemical Profiling

Understanding the physical parameters of the photoinitiator is critical for predicting its solubility and optical behavior within an acrylate matrix.

Table 1: Physicochemical Profile of 4-Methoxy-4'-thiomorpholinomethyl Benzophenone

| Parameter | Specification |

| CAS Number | 898782-37-1[4] |

| Molecular Formula | C19H21NO2S[4] |

| Molecular Weight | 327.44 g/mol [4] |

| Appearance | Pale yellow to white powder |

| Primary Function | Unimolecular Type II Photoinitiator |

| Key Structural Features | Bathochromic methoxy group, Intramolecular thiomorpholine synergist |

Mechanistic Insights: The Power of Intramolecular Synergism

The molecular architecture of 4-methoxy-4'-thiomorpholinomethyl benzophenone is purposefully engineered to solve two distinct photochemical challenges:

-